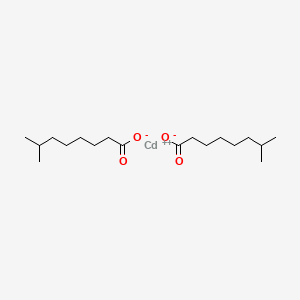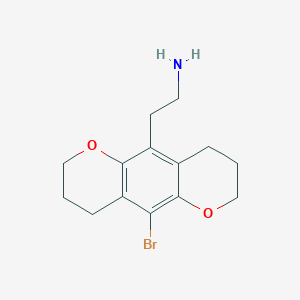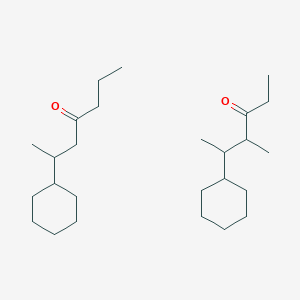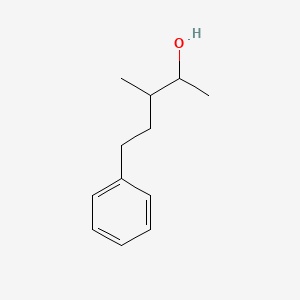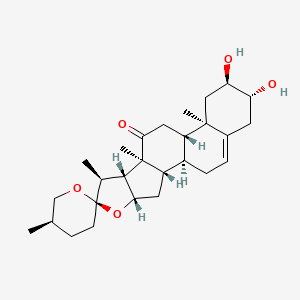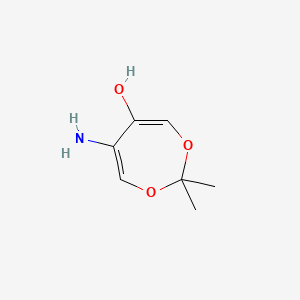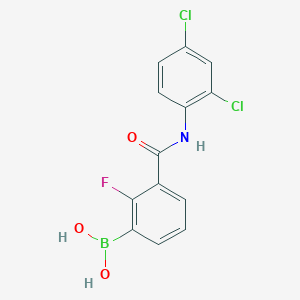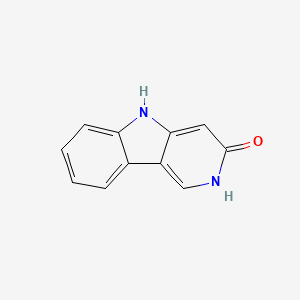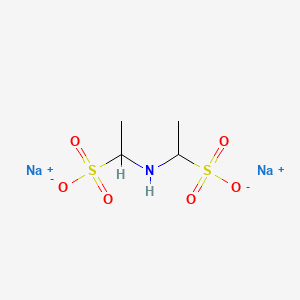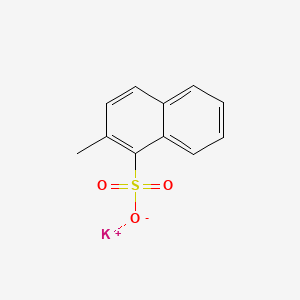
Potassium 2-methylnaphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-methylnaphthalenesulphonate is a chemical compound with the molecular formula C11H9KO3S. It is a potassium salt of 2-methylnaphthalenesulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2-methylnaphthalenesulphonate can be synthesized through the sulfonation of 2-methylnaphthalene followed by neutralization with potassium hydroxide. The sulfonation process typically involves the reaction of 2-methylnaphthalene with sulfuric acid or oleum under controlled temperature conditions. The resulting 2-methylnaphthalenesulphonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for sulfonation and neutralization, ensuring efficient production and high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-methylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Potassium 2-methylnaphthalenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium 2-methylnaphthalenesulphonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-methylnaphthalenesulphonate
- Potassium naphthalenesulphonate
- Sodium naphthalenesulphonate
Uniqueness
Potassium 2-methylnaphthalenesulphonate is unique due to its specific structure and properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill. Its potassium salt form provides distinct solubility and reactivity characteristics compared to its sodium counterparts.
Propiedades
Número CAS |
93892-69-4 |
|---|---|
Fórmula molecular |
C11H9KO3S |
Peso molecular |
260.35 g/mol |
Nombre IUPAC |
potassium;2-methylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.K/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
JNFMKJSGDMMHTL-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


